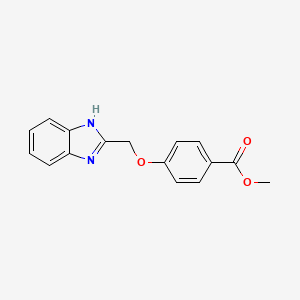

Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate

Description

Properties

CAS No. |

73418-50-5 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate |

InChI |

InChI=1S/C16H14N2O3/c1-20-16(19)11-6-8-12(9-7-11)21-10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

XROQRGQDRHXZLT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Scientific Research Applications

While a compound with the exact name "Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate" is not directly discussed in the provided search results, research can be presented on compounds with similar structures and functionalities, such as benzimidazole and benzoxazole derivatives, to infer potential applications and properties.

Scientific Research Applications

Based on the provided search results, compounds with structural similarities to "this compound" have various applications in scientific research:

As a precursor in synthesis: Benzimidazoles and related compounds can be used as building blocks for synthesizing more complex organic molecules .

Antifungal agents: Benzoxazole and benzothiazole derivatives have demonstrated significant antifungal activities against phytopathogenic fungi . For example, certain compounds exhibited potent inhibition against F. solani and B. cinerea .

Potential use in drug delivery systems: Some naphthalene disulfonic acids are investigated for potential use in drug delivery systems.

Anticancer research: Benzimidazole-hydrazone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells . Compound 3e, in one study, showed cytotoxic activity against MCF-7 human breast cancer cells, comparable to cisplatin .

Corrosion inhibitors: Methyl 4-(1H-benzo[d]imidazol-2-yl)methylthiomethylBenzoate has been investigated for its properties on aluminum corrosion in acidic environments .

Potential Applications Inferred from Similar Compounds

Given the applications of structurally related compounds, "this compound" may have potential uses in:

- Materials Science: As a component in polymeric systems with responsive antibacterial activity or anti-biofilm formation properties .

- Medical Imaging: As a non-radioactive agent for imaging lactate in cancer and metabolic disorders .

- Pharmaceutical Chemistry: As a scaffold for developing novel antifungal or anticancer agents .

Tables of related compounds and their activities

The following tables summarize the antifungal activities of benzoxazole and benzothiazole derivatives, as well as the cytotoxic activity of benzimidazole derivatives, which could provide insights into the potential applications of "this compound".

Table 1: Antifungal Activities of Benzoxazole and Benzothiazole Derivatives

| Compound | Fungi | IC50 (μg/mL) |

|---|---|---|

| 5a | F. solani | 4.34-17.61 |

| 5b | F. solani | 4.34-17.61 |

| 5h | F. solani | 4.34 |

| 5i | F. solani | 4.34-17.61 |

| 5j | F. solani | 4.34-17.61 |

| 6h | F. solani | 4.34-17.61 |

| 5a | B. cinerea | 19.92 |

| 6h | F. graminearum | 23.39 |

| 6h | C. gloeosporioides | 29.61 |

| 6a | B. cinerea | 62.62 |

| 6c | B. cinerea | 61.20 |

| 6l | B. cinerea | 50.42 |

| Hymexazol | F. solani | 38.92 |

Table 2: Cytotoxic Activity of Benzimidazole Derivatives against MCF-7 Human Breast Cancer Cells

| Compound | Cytotoxic Activity |

|---|---|

| 3e | Comparable to cisplatin |

Case Studies

While specific case studies for "this compound" are unavailable in the search results, studies involving similar compounds can offer insights:

- Antifungal Applications: Compound 5h , a benzoxazole derivative, was found to be nine times more potent than hymexazol against F. Solani, suggesting the potential for developing highly effective antifungal agents based on similar structures .

- Anticancer Applications: Compound 3e , a benzimidazole derivative, exhibited comparable cytotoxic activity to cisplatin against MCF-7 human breast cancer cells, indicating promise for new anticancer drugs .

Mechanism of Action

The mechanism by which Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. Methyl 4-(2-Hydroxyethoxy)benzoate

- Structure : Replaces the benzimidazolylmethoxy group with a hydroxyethoxy moiety.

- Synthesis : Prepared via nucleophilic substitution of methyl 4-hydroxybenzoate with ethylene carbonate, yielding 95% product under thermal conditions .

b. 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene (DMF Solvate)

- Structure : Features a nitro substituent on the benzene ring instead of methoxybenzoate.

- This compound is primarily studied for crystallographic properties rather than pharmacological activity .

c. 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol

- Structure : Incorporates methoxy and hydroxybenzyl substituents on the benzimidazole.

- Key Differences: The phenolic hydroxyl groups enable hydrogen bonding, which may enhance interactions with enzymes or receptors. Such derivatives are explored for antioxidant or anticancer applications .

Crystallographic and Physicochemical Properties

- Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate Trihydrate : Exhibits a layered structure stabilized by O–H···N and O–H···O hydrogen bonds, with a mean σ(C–C) = 0.002 Å and R factor = 0.042 .

- 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene DMF Solvate : Forms a solvated crystal structure with DMF participating in N–H···O interactions, highlighting the role of solvent in packing .

- Impact of Hydration/Solvation : The trihydrate form’s stability contrasts with anhydrous or solvated analogs, influencing dissolution rates and bioavailability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions. While direct data for this compound is limited, analog studies show:

a. Alkaline Hydrolysis

-

Product: 4-(1H-benzimidazol-2-ylmethoxy)benzoic acid.

b. Acidic Hydrolysis

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH2-) linker is susceptible to nucleophilic displacement, particularly with thiols or amines:

*Estimated from analogous reactions in benzimidazole systems .

Functionalization of the Benzimidazole Ring

The benzimidazole moiety participates in electrophilic substitution and coordination chemistry:

Alkylation/Acylation

-

Alkylation: Reacts with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form N-alkylated derivatives .

-

Acylation: Acetyl chloride in pyridine yields 1-acetylbenzimidazole analogs .

Metal Coordination

-

Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via the benzimidazole N-atoms .

-

Example: Reaction with Fe(ClO4)2·6H2O yields a coordination polymer with perchlorate counterions .

Oxidation

-

Target Site: Benzimidazole ring or methoxy linker.

-

Product: Sulfoxide or sulfone derivatives if sulfur-containing analogs exist .

Reduction

-

Catalytic Hydrogenation: H2/Pd-C reduces the benzimidazole ring to dihydrobenzimidazole .

-

Selectivity: Ester groups typically remain intact under mild conditions .

Condensation Reactions

The ester or carboxylic acid derivatives participate in cyclization:

Example:

Comparative Reactivity Table

| Reaction Type | Key Reagents | Conditions | Product Stability |

|---|---|---|---|

| Ester hydrolysis | NaOH/HCl | Reflux, 4–6 h | High |

| Thioether substitution | K2CO3, DMSO | 100°C, 18 h | Moderate |

| Benzimidazole alkylation | CH3I, K2CO3 | RT, 12 h | High |

| Coordination chemistry | Fe(ClO4)2·6H2O | Methanol, RT | Moderate |

Mechanistic Insights

Q & A

Q. What are the recommended synthetic routes and purification methods for Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 2-chloromethylbenzimidazole with methyl 4-hydroxybenzoate under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization: Reflux conditions (80–100°C) and inert atmosphere (N₂/Ar) improve reaction efficiency .

Key Considerations: Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows signals for benzimidazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.9 ppm), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 325.3) .

- IR Spectroscopy: Stretching vibrations for ester C=O (~1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (Category 4 acute toxicity) .

- Storage: Store in airtight containers at 2–8°C, away from strong acids/bases .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and hydrogen bonding analysis elucidate the structural stability of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of ethanol/water mixtures.

- Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement: Apply SHELXL-2018 for structure solution, revealing hydrogen bonds between benzimidazole N-H and ester carbonyl groups (d = 2.8–3.0 Å) .

- Graph Set Analysis: Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency .

Q. What reaction mechanisms underpin key synthetic steps, and how can side reactions be mitigated?

Methodological Answer:

- Ether Formation: Nucleophilic substitution (SN2) between 2-chloromethylbenzimidazole and methyl 4-hydroxybenzoate. Use polar aprotic solvents (DMF) to stabilize transition states .

- Side Reactions: Competing ester hydrolysis is minimized by avoiding aqueous conditions during synthesis.

- Mechanistic Studies: Employ DFT calculations (e.g., Gaussian 09) to model reaction pathways and identify energy barriers .

Q. How can biological activity be evaluated, and what are the challenges in interpreting contradictory data?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .

- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., DNA gyrase) .

- Data Contradictions: Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Validate results via orthogonal assays (e.g., fluorescence polarization) .

Q. What strategies resolve contradictions in thermal stability data during TGA/DTA analysis?

Methodological Answer:

- Experimental Design: Perform TGA under nitrogen (10°C/min) to observe decomposition steps. Compare with DSC for phase transitions .

- Contradiction Analysis: Discrepancies in degradation onset temperatures (~200–220°C) may stem from sample purity or instrument calibration. Replicate studies using >98% pure samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.